![molecular formula C37H26Br2O2 B12670355 1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol CAS No. 188432-91-9](/img/structure/B12670355.png)
1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol: is a complex organic compound that consists of two distinct moieties: a brominated biphenyl structure and a hydroxy-substituted fluorene structure
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-(4-bromophenyl)benzene can be synthesized through a series of bromination reactions starting from biphenyl. The process typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure selective bromination.
4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol can be synthesized through a Friedel-Crafts alkylation reaction, where fluorene is reacted with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxy group is introduced through subsequent hydroxylation reactions using reagents like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of these compounds typically involves large-scale bromination and hydroxylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final products. Safety measures are crucial due to the hazardous nature of bromine and other reagents used in the synthesis.
化学反応の分析
Types of Reactions
1-Bromo-4-(4-bromophenyl)benzene and 4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol undergo various chemical reactions, including:
Substitution Reactions: Both compounds can participate in nucleophilic aromatic substitution reactions, where the bromine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group in 4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: These compounds can undergo Suzuki-Miyaura coupling reactions to form more complex biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling: Palladium catalysts in the presence of boronic acids or esters under mild conditions.
Major Products
Substitution: Amino or thiol-substituted biphenyls and fluorenes.
Oxidation: Quinones and other oxidized phenolic derivatives.
Coupling: Extended biaryl and polyaryl compounds.
科学的研究の応用
1-Bromo-4-(4-bromophenyl)benzene and 4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol have diverse applications in scientific research:
Materials Science: These compounds are used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to their electronic properties.
Organic Synthesis: They serve as intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The hydroxy-substituted fluorene moiety is of interest for its potential antioxidant and anti-inflammatory properties.
Industrial Applications: Used in the production of polymers and resins with specific mechanical and thermal properties.
作用機序
The mechanism of action of these compounds depends on their specific applications:
Electronic Properties: In materials science, the brominated biphenyl and hydroxy-fluorene structures contribute to the electronic properties of semiconductors and LEDs by facilitating charge transport and light emission.
Biological Activity: In medicinal chemistry, the hydroxy group in 4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol can interact with biological targets such as enzymes and receptors, modulating their activity and exerting therapeutic effects.
類似化合物との比較
Similar Compounds
1-Bromo-4-(phenylethynyl)benzene: Similar in structure but with an ethynyl group instead of a bromophenyl group.
4-Bromo-4’-hydroxybiphenyl: Similar biphenyl structure with a hydroxy group instead of a fluorene moiety.
9,9-Bis(4-hydroxyphenyl)fluorene: Similar fluorene structure with two hydroxy groups.
Uniqueness
1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol is unique due to the combination of brominated biphenyl and hydroxy-substituted fluorene structures. This dual functionality allows for diverse chemical reactivity and a wide range of applications in various fields.
特性
CAS番号 |
188432-91-9 |
|---|---|
分子式 |
C37H26Br2O2 |
分子量 |
662.4 g/mol |
IUPAC名 |
1-bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol |
InChI |
InChI=1S/C25H18O2.C12H8Br2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25;13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-16,26-27H;1-8H |
InChIキー |
CFVSWDWYDFZODZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O.C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br |
関連するCAS |
188432-91-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



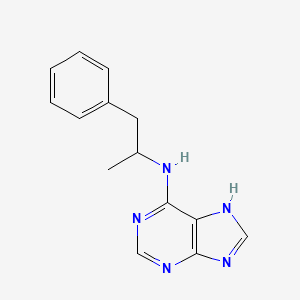


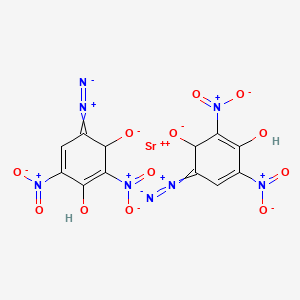
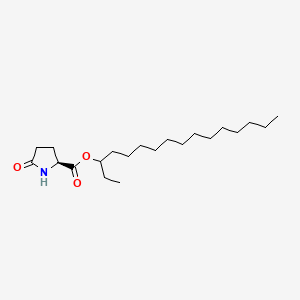

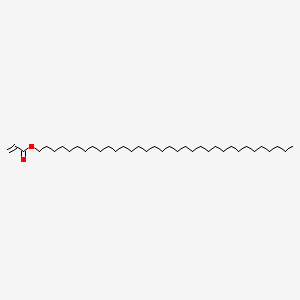
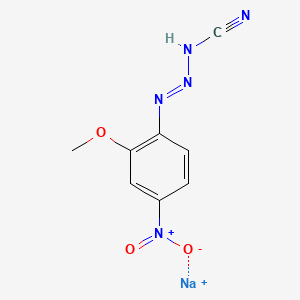

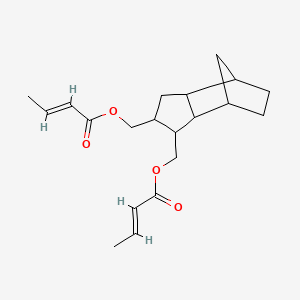

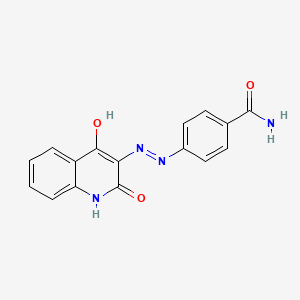
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)
